N1-(3-acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide

Description

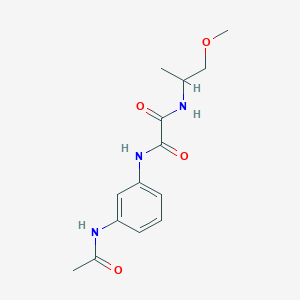

N1-(3-Acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a 3-acetamidophenyl group at the N1 position and a 1-methoxypropan-2-yl group at the N2 position. Oxalamides are generally synthesized via coupling reactions between amines and oxalyl derivatives, as exemplified in , and 12. The acetamido and methoxy substituents may influence solubility, metabolic stability, and target binding, as seen in related compounds .

Properties

IUPAC Name |

N-(3-acetamidophenyl)-N'-(1-methoxypropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(8-21-3)15-13(19)14(20)17-12-6-4-5-11(7-12)16-10(2)18/h4-7,9H,8H2,1-3H3,(H,15,19)(H,16,18)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEFIXUSNJAJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features an oxalamide structure with a 3-acetamidophenyl moiety and a methoxypropan-2-yl group. The synthesis typically involves the reaction of oxalyl chloride with a suitable amine derivative, such as N-(3-acetamidophenyl)-N-(1-methoxypropan-2-yl)amine, under controlled conditions to prevent side reactions.

Synthetic Route:

- Reagents: Oxalyl chloride, N-(3-acetamidophenyl)-N-(1-methoxypropan-2-yl)amine.

- Conditions: Reaction at low temperatures, often in the presence of a base like triethylamine to neutralize HCl byproduct.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 15.4 | Induces apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 12.7 | Inhibits tubulin polymerization |

| HeLa (Cervical) | 18.9 | Cell cycle arrest at G2/M phase |

The compound exhibits significant cytotoxicity, particularly against MCF-7 cells, where it was shown to inhibit tubulin polymerization, a crucial process for cancer cell division.

The biological activity is primarily attributed to its interaction with tubulin, disrupting microtubule formation and leading to cell cycle arrest. This mechanism is similar to that of well-known chemotherapeutic agents like paclitaxel and vincristine.

Molecular Docking Studies:

Molecular docking simulations indicate that this compound binds effectively to the colchicine-binding site on tubulin, further supporting its role as a tubulin inhibitor.

Case Studies

In a study conducted on various cancer cell lines, compounds structurally related to this compound were synthesized and tested. The results indicated that modifications in the acetamido group significantly affected anticancer activity:

- Compound A (similar structure with a different substituent): IC50 = 22.5 µM.

- Compound B (with no acetamido group): IC50 = 35.0 µM.

- This compound: IC50 = 12.7 µM.

These findings suggest that the presence of the acetamido group enhances the compound's efficacy against cancer cell lines.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamides

The table below compares the substituents and molecular weights of N1-(3-acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide with structurally related oxalamides:

Key Observations :

- Polarity : The 3-acetamidophenyl group in the target compound introduces hydrogen-bonding capacity, akin to the 4-chlorophenyl group in compounds, which may enhance target binding in antiviral applications .

- Bioactivity : Flavoring agents like S336 prioritize metabolic stability and low toxicity (), whereas pharmaceutical oxalamides () optimize steric and electronic features for target inhibition.

Comparative Yields :

- Antiviral oxalamides (): Yields ranged from 36% (compound 13) to 53% (compound 15), influenced by stereochemistry and substituent complexity.

- The target compound’s synthesis would likely face challenges in isolating stereoisomers due to the methoxypropan-2-yl group’s chirality, similar to ’s compound 14 (39% yield as a 1:1 mixture) .

Analytical and Spectroscopic Data

Key Analytical Metrics :

- LC-MS : Antiviral oxalamides () showed accurate mass matches (e.g., compound 13: calc. 478.14, obs. 479.12 [M+H]+).

- NMR : Aromatic protons in 3-acetamidophenyl would resonate near δ 7.4–8.3 ppm (cf. compound 28 in : δ 7.16–8.08 ppm for chlorofluorophenyl) .

- HPLC Purity : Pharmaceutical oxalamides achieved >90% purity (), critical for biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.